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Executive Summary
SET domain-containing lysine methyltransferase 7 (SETD7) has emerged as a critical regulator

of diverse cellular processes through its mono-methylation of both histone and non-histone

protein substrates.[1][2] Initially identified as a histone methyltransferase responsible for H3K4

mono-methylation, a mark associated with transcriptional activation, SETD7's substrate

repertoire has expanded to include over 30 non-histone proteins, implicating it in a wide array

of biological pathways.[3][4] These pathways include cell cycle control, DNA damage response,

transcriptional regulation, and modulation of signaling cascades crucial in health and disease.

[5][6] The multifaceted and often context-dependent role of SETD7 in various pathologies,

particularly cancer, has positioned it as a compelling target for therapeutic intervention.[7][8]

This technical guide provides a comprehensive overview of SETD7 substrates, their associated

biological pathways, and the experimental methodologies used for their characterization,

offering a valuable resource for researchers and drug development professionals in the field of

epigenetics and oncology.

SETD7 Substrates: A Quantitative Overview
SETD7's influence on cellular function is dictated by the diverse array of proteins it methylates.

The enzyme recognizes a consensus sequence, typically K/R-S/T-K (with the target lysine
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underlined), within its substrates.[5][9] The functional consequences of SETD7-mediated

methylation are varied, ranging from alterations in protein stability and subcellular localization

to modulation of protein-protein interactions and enzymatic activity.[3] A summary of key non-

histone substrates of SETD7 and the functional impact of their methylation is presented below.
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Substrate
Methylation
Site(s)

Cellular
Process

Functional
Consequence
of Methylation

Key
References

Transcription

Factors &

Regulators

p53 K372

DNA Damage

Response,

Apoptosis

Potentiates

apoptosis and

transcriptional

activation of

target genes like

p21.[3]

[3]

E2F1 -
Cell Cycle,

Proliferation

Promotes

proteasomal

degradation,

inhibiting cell

proliferation.[7]

[10]

[7][10]

FOXO3 -
Oxidative Stress

Response

Modulates

cellular response

to oxidative

stress.[5]

[5]

HIF-1α K32
Hypoxia

Response

Destabilizes HIF-

1α and induces

its proteasomal

degradation.[7]

[10]

[10][11]

STAT3 -

Signal

Transduction,

Immune

Response

Binds and

activates STAT3,

upregulating PD-

L1 expression.[1]

[1]

β-catenin K180 Wnt Signaling,

Cell Proliferation

Reduces protein

stability,

inhibiting Wnt/β-

[5]
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catenin target

gene expression.

[5]

RUNX2 -
Development,

Cancer

Upregulates

RUNX2,

promoting cell

proliferation.[7]

[7]

Hormone

Receptors

Estrogen

Receptor α

(ERα)

-

Hormone

Signaling,

Cancer

Stabilizes ERα

and activates its

transcriptional

activity.[5]

[5]

Androgen

Receptor (AR)
-

Hormone

Signaling

Stabilizes the

receptor,

augmenting

transcriptional

activity.[1]

[1]

Enzymes &

Other Proteins

DNMT1 K142
DNA Methylation,

Epigenetics

Promotes

proteasomal

degradation,

leading to DNA

demethylation.

[11]

[11]

RIOK1 -
Cancer

Progression

Affects protein

stability.[5]
[5]

Smad7 K70 TGF-β Signaling

Decreases

protein stability

through

ubiquitination.[3]

[3]
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SIRT1
K233, K235,

K236, K238

Deacetylation,

DNA Damage

Response

Inhibits SIRT1-

mediated

deacetylation of

p53.[3]

[3]

Rpl29 K5
Ribosome

Function

Affects

subcellular

localization.[9]

[12][13]

[9][12][13]

Key Biological Pathways Regulated by SETD7
The extensive list of SETD7 substrates highlights its central role in a multitude of signaling

pathways. Its ability to act as both a transcriptional activator (via H3K4me1) and a regulator of

non-histone proteins allows for complex and context-specific control of cellular processes.

The p53 Pathway and DNA Damage Response
SETD7 plays a crucial role in the p53-mediated DNA damage response. Upon DNA damage,

SETD7 methylates p53 at lysine 372, which enhances the stability and transcriptional activity of

p53.[3] This leads to the activation of p53 target genes, such as p21, resulting in cell cycle

arrest and apoptosis.[3] Furthermore, SETD7 can indirectly activate p53 by methylating and

inhibiting SIRT1, a deacetylase that normally suppresses p53 activity.[3]

DNA Damage SETD7activates p53

methylates (K372)
activates

SIRT1

methylates
inhibits

p21activates transcription

Apoptosis

deacetylates
inhibits

Cell Cycle Arrest

Click to download full resolution via product page

Caption: SETD7's role in the p53-mediated DNA damage response pathway.

Wnt/β-catenin Signaling Pathway
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In the Wnt/β-catenin signaling pathway, SETD7 acts as a negative regulator. It methylates β-

catenin at lysine 180, which leads to a decrease in its stability and promotes its degradation.[5]

This prevents the nuclear translocation of β-catenin and the subsequent transcription of its

target genes, such as c-myc and Cyclin D1, which are involved in cell proliferation.[5] Deletion

of SETD7 has been shown to enhance the expression of Wnt/β-catenin target genes.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12417711/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12417711/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9256981/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9256981/
https://www.frontiersin.org/journals/genetics/articles/10.3389/fgene.2022.918509/full
https://www.frontiersin.org/journals/genetics/articles/10.3389/fgene.2022.918509/full
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2021.706668/full
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2021.706668/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC9851238/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9851238/
https://www.tandfonline.com/doi/abs/10.1080/15384101.2022.2122257
https://www.mdpi.com/2072-6694/14/6/1414
https://pubmed.ncbi.nlm.nih.gov/40232640/
https://pubmed.ncbi.nlm.nih.gov/40232640/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6102145/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6102145/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8946661/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8946661/
https://www.mdpi.com/2075-1729/12/3/362
https://www.researchgate.net/publication/326075934_Identification_of_Rpl29_as_a_major_substrate_of_the_lysine_methyltransferase_Set79
https://pubmed.ncbi.nlm.nih.gov/29959229/
https://pubmed.ncbi.nlm.nih.gov/29959229/
https://www.benchchem.com/product/b12384759#setd7-substrates-and-biological-pathways
https://www.benchchem.com/product/b12384759#setd7-substrates-and-biological-pathways
https://www.benchchem.com/product/b12384759#setd7-substrates-and-biological-pathways
https://www.benchchem.com/product/b12384759#setd7-substrates-and-biological-pathways
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12384759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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